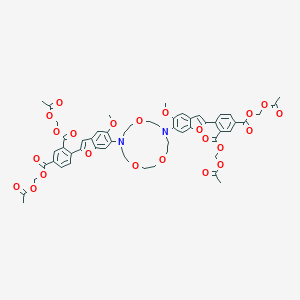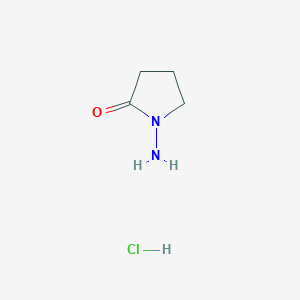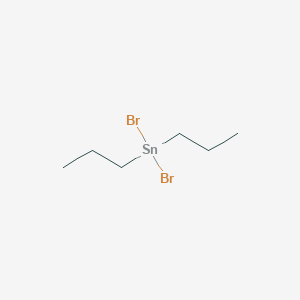
Sbfi-AM
Descripción general
Descripción
El éster acetoxi metílico de isoftalato de benzofurano de unión a sodio (SBFI AM) es un tinte indicador de sodio fluorescente. Se utiliza ampliamente en la investigación biológica y química para medir las concentraciones intracelulares de iones sodio. Este compuesto es particularmente valioso debido a su capacidad para unirse selectivamente a los iones sodio sobre los iones potasio, lo que lo convierte en una herramienta útil para estudiar la dinámica del sodio en varios procesos celulares .
Aplicaciones Científicas De Investigación
El éster acetoxi metílico de isoftalato de benzofurano de unión a sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un indicador fluorescente para medir las concentraciones de iones sodio en reacciones y procesos químicos.
Biología: Se emplea en estudios celulares para monitorear los niveles de sodio intracelular, particularmente en neuronas y células musculares.
Medicina: Se utiliza en la investigación médica para estudiar la dinámica de los iones sodio en diversas condiciones fisiológicas y patológicas, como la hipertensión y las arritmias cardíacas.
Industria: Se aplica en procesos industriales que requieren una medición precisa de las concentraciones de iones sodio, como el tratamiento de agua y el control de calidad en la fabricación
Mecanismo De Acción
El mecanismo de acción del éster acetoxi metílico de isoftalato de benzofurano de unión a sodio implica su capacidad para unirse selectivamente a los iones sodio. Al unirse a los iones sodio, el compuesto experimenta un cambio conformacional que da como resultado un cambio en su espectro de emisión de fluorescencia. Este cambio permite la medición de la razón de las concentraciones de iones sodio. Los objetivos moleculares de este compuesto incluyen los canales y transportadores de sodio, que juegan un papel crucial en la regulación de los niveles de sodio intracelular .
Análisis Bioquímico
Biochemical Properties
Sbfi-AM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to estimate Na+ gradients in isolated mitochondria, measure intracellular Na+ levels, and measure Na+ efflux in cells . Furthermore, it is used in combination with other fluorescent indicators to correlate changes in intracellular Na+ with Ca2+ and Mg2+ concentrations, intracellular pH, and membrane potential .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can be used to detect changes in the membrane potential of neurons and myocytes .
Molecular Mechanism
The mechanism of action of this compound operates at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits specific enzymes, such as tyrosine kinases, which help to regulate cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El éster acetoxi metílico de isoftalato de benzofurano de unión a sodio se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de derivados de benzofurano con ésteres de isoftalato. La síntesis típicamente involucra los siguientes pasos:
Formación de derivado de benzofurano: Los derivados de benzofurano se sintetizan a través de reacciones de ciclización que involucran fenol y derivados de acetileno.
Acoplamiento con éster de isoftalato: El derivado de benzofurano se acopla luego con un éster de isoftalato en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP).
Esterificación de acetoxi metílico: El paso final involucra la esterificación del producto acoplado con cloruro de acetoxi metílico en presencia de una base como trietilamina.
Métodos de producción industrial
La producción industrial de éster acetoxi metílico de isoftalato de benzofurano de unión a sodio sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:
Temperatura y tiempo de reacción: Controlar la temperatura y el tiempo de reacción para asegurar la conversión completa de los reactivos.
Purificación: Utilizar técnicas como cromatografía en columna y recristalización para purificar el producto final.
Control de calidad: Implementar medidas estrictas de control de calidad para garantizar la consistencia y confiabilidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster acetoxi metílico de isoftalato de benzofurano de unión a sodio experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El grupo éster acetoxi metílico puede hidrolizarse para formar el ácido carboxílico correspondiente.
Oxidación: La porción de benzofurano puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en el anillo de benzofurano.
Reactivos y condiciones comunes
Hidrólisis: Típicamente se lleva a cabo en presencia de un ácido o base fuerte, como ácido clorhídrico o hidróxido de sodio, en condiciones acuosas.
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se utilizan en reacciones de sustitución.
Principales productos formados
Hidrólisis: Forma el ácido carboxílico correspondiente.
Oxidación: Produce derivados de benzofurano oxidados.
Sustitución: Rinde productos de benzofurano sustituidos con varios grupos funcionales.
Comparación Con Compuestos Similares
El éster acetoxi metílico de isoftalato de benzofurano de unión a sodio es único en su alta selectividad para los iones sodio sobre los iones potasio. Los compuestos similares incluyen:
Isoftalato de benzofurano de unión a potasio (PBFI): Selectivo para los iones potasio y se utiliza para medir las concentraciones de iones potasio.
Verde de sodio: Otro indicador de sodio con diferentes propiedades espectrales.
CoroNa Green: Un indicador de sodio con mayor sensibilidad pero menor selectividad en comparación con el éster acetoxi metílico de isoftalato de benzofurano de unión a sodio.
La singularidad del éster acetoxi metílico de isoftalato de benzofurano de unión a sodio radica en su combinación de alta selectividad para los iones sodio y sus propiedades de fluorescencia de razón, lo que lo convierte en una herramienta valiosa para la medición precisa y exacta de las concentraciones de iones sodio en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUYLQGOGOLRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402219 | |
| Record name | SBFI-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1127.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129423-53-6 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129423-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBFI-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















